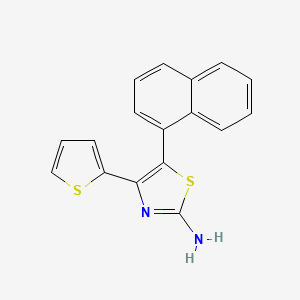![molecular formula C16H17ClN4O3 B5508175 (3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid often involves multiple steps, including chlorination, esterification, and cyclization. For instance, a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was synthesized through a process involving chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization (Ohigashi et al., 2010).
Molecular Structure Analysis
The molecular and supramolecular structures of related compounds are often examined using X-ray diffractometry. For instance, the molecular structure of a similar compound involving a 1,2,4-triazole moiety was analyzed using this technique (Castiñeiras et al., 2018).
Chemical Reactions and Properties
Compounds in this class exhibit various chemical reactions, such as alkylation and nitration, under different conditions. For example, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes alkylation with methyl iodide to form different derivatives (Shtabova et al., 2005).
Physical Properties Analysis
Spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR are utilized for the characterization of similar compounds, offering insights into their physical properties (Devi et al., 2018).
Chemical Properties Analysis
Density Functional Theory (DFT) is often used to study the structural, thermodynamic, and electronic properties of these compounds. For instance, a study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed various properties including electrophilicity, chemical hardness, and electronic charge transfer using DFT (Devi et al., 2018).
Aplicaciones Científicas De Investigación
Phloretic Acid and Polybenzoxazine Formation
Phloretic acid, a phenolic compound similar in structure to parts of the molecule , has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing how derivatives of your compound could be utilized in materials science (Acerina Trejo-Machin et al., 2017).
Synthesis of 2-Oxazolines
The synthesis of 2-oxazolines from carboxylic acids, using triazine derivatives under mild conditions, demonstrates the chemical versatility of triazole and carboxylic acid functionalities. This process highlights the potential of the compound for synthesizing heterocyclic structures, which are valuable in medicinal chemistry and material science (B. Bandgar & S. Pandit, 2003).
Antibody Development and Immunoassay Applications
Carboxylic acid derivatives of triazine herbicides, akin to the structural motifs in your compound, have been synthesized for developing immunoassays. These derivatives play a crucial role in creating sensitive assays for detecting environmental pollutants, suggesting potential applications of your compound in environmental monitoring and biochemical assay development (M. H. Goodrow et al., 1990).
Propiedades
IUPAC Name |
(3S,4R)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-16-18-13(19-20-16)6-7-14(22)21-8-11(12(9-21)15(23)24)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,23,24)(H,18,19,20)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZFDQCDJROPA-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCC2=NC(=NN2)Cl)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)CCC2=NC(=NN2)Cl)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)



![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)